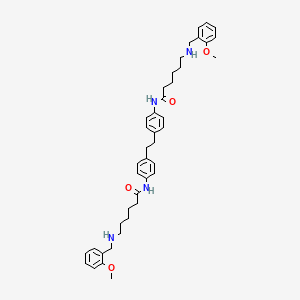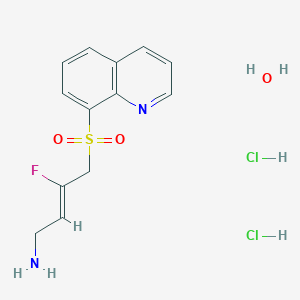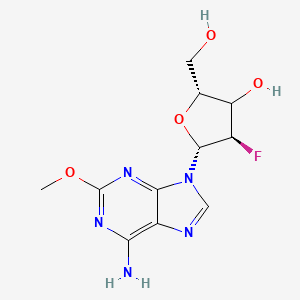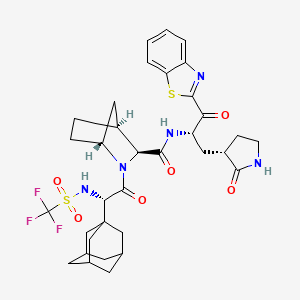
SARS-CoV-2 3CLpro-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 3CLpro-IN-14 is a potent inhibitor of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is essential for the replication and transcription of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound are designed to block the activity of this protease, thereby preventing the virus from replicating and spreading .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-14 typically involves multiple steps, including the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform, followed by isomerization to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2 3CLpro-IN-14 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 3CLpro-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of 3CLpro inhibitors.
Biology: Employed in cell-based assays to investigate the biological activity and efficacy of 3CLpro inhibitors.
Medicine: Utilized in preclinical and clinical studies to evaluate its potential as a therapeutic agent for treating COVID-19.
Wirkmechanismus
SARS-CoV-2 3CLpro-IN-14 exerts its effects by binding to the active site of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This binding inhibits the protease’s catalytic activity, preventing the cleavage of viral polyproteins into functional proteins required for viral replication and transcription. The molecular targets involved include the catalytic dyad of cysteine and histidine residues within the protease’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to SARS-CoV-2 3CLpro-IN-14 include:
Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for treating COVID-19.
Ensitrelvir: Another 3CLpro inhibitor, approved in Japan for COVID-19 treatment.
WU-04: A non-covalent inhibitor of 3CLpro, currently in clinical trials
Uniqueness
This compound is unique due to its specific binding mode and high potency against the 3C-like protease of SARS-CoV-2. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, potentially reducing the risk of off-target effects and improving safety profiles .
Eigenschaften
Molekularformel |
C34H40F3N5O6S2 |
|---|---|
Molekulargewicht |
735.8 g/mol |
IUPAC-Name |
(1R,3S,4S)-2-[(2S)-2-(1-adamantyl)-2-(trifluoromethylsulfonylamino)acetyl]-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-2-azabicyclo[2.2.1]heptane-3-carboxamide |
InChI |
InChI=1S/C34H40F3N5O6S2/c35-34(36,37)50(47,48)41-28(33-14-17-9-18(15-33)11-19(10-17)16-33)32(46)42-22-6-5-20(12-22)26(42)30(45)39-24(13-21-7-8-38-29(21)44)27(43)31-40-23-3-1-2-4-25(23)49-31/h1-4,17-22,24,26,28,41H,5-16H2,(H,38,44)(H,39,45)/t17?,18?,19?,20-,21-,22+,24-,26-,28+,33?/m0/s1 |
InChI-Schlüssel |
VQSZXJGGYUWDES-DDIMPBCQSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2C(=O)[C@H](C34CC5CC(C3)CC(C5)C4)NS(=O)(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]6CCNC6=O)C(=O)C7=NC8=CC=CC=C8S7 |
Kanonische SMILES |
C1CC2CC1C(N2C(=O)C(C34CC5CC(C3)CC(C5)C4)NS(=O)(=O)C(F)(F)F)C(=O)NC(CC6CCNC6=O)C(=O)C7=NC8=CC=CC=C8S7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


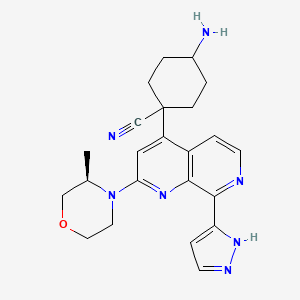
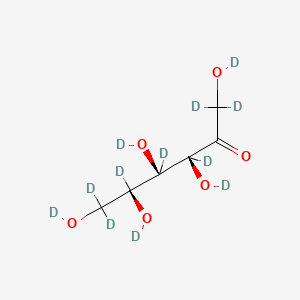
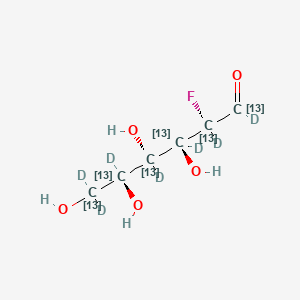

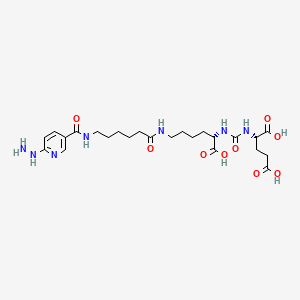
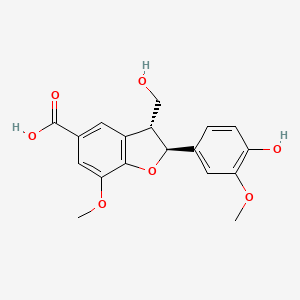
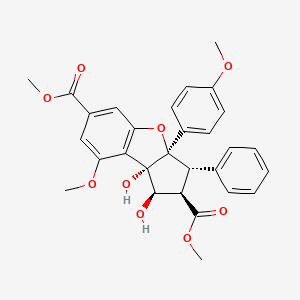
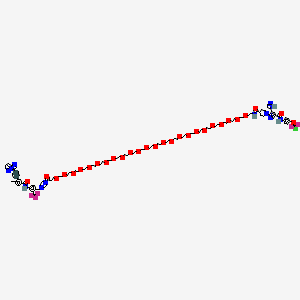
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)
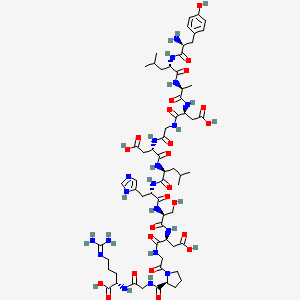
furan-6-yl] nitrate](/img/structure/B12391928.png)
